Verticillin

Descripción general

Descripción

Verticillin is a group of fungal epipolythiodioxopiperazine alkaloids known for their potent cytotoxic properties. These compounds have shown significant potential in chemotherapeutic applications due to their ability to inhibit histone methyltransferases, which play a crucial role in altering the epigenome, apoptosis, immune cell recognition, and generating reactive oxygen species . This compound A was the first of 27 analogues reported from fungal cultures since 1970 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Verticillins are primarily obtained from fungal cultures. The biosynthesis involves non-ribosomal peptide synthases that incorporate amino acids such as tryptophan, alanine, serine, or threonine . The production of verticillins can be optimized by manipulating growth conditions, such as using an oatmeal-based medium, which significantly increases the yield .

Industrial Production Methods: Industrial production of verticillins involves large-scale fermentation of fungal strains like Clonostachys spp. and Purpureocillium lavendulum . Recent advancements have enabled the production of 50–150 mg quantities of key analogues per month via laboratory-scale fermentation .

Análisis De Reacciones Químicas

Types of Reactions: Verticillins undergo various chemical reactions, including:

Oxidation: Verticillin A can induce DNA damage through oxidative stress pathways.

Reduction: The reduction of disulfide bonds in verticillins can modulate their biological activity.

Substitution: Substitution reactions involving the epipolythiodioxopiperazine core can lead to the formation of different analogues.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species.

Reducing Agents: Dithiothreitol and other thiol-based reducing agents.

Substitution Reagents: Various nucleophiles and electrophiles depending on the desired analogue.

Major Products: The major products formed from these reactions include different analogues of verticillins, each with unique biological activities .

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : Verticillin serves as a model for studying the synthesis and reactivity of epipolythiodioxopiperazine alkaloids.

- Biosynthesis Studies : Its biosynthesis involves non-ribosomal peptide synthases that incorporate amino acids such as tryptophan and alanine, providing insights into fungal metabolite production.

Biology

- Epigenetic Modulation : Research has focused on how verticillins modulate epigenetic markers, particularly through the inhibition of histone methyltransferases. This action leads to significant alterations in gene expression related to apoptosis and immune response.

- Cellular Mechanisms : Studies have demonstrated that this compound A induces DNA damage and apoptosis in cancer cells, with minimal effects on healthy cells, highlighting its selectivity for malignant cells.

Medicine

- Anticancer Properties : this compound A has shown potent anticancer activity against various cancers, including high-grade serous ovarian cancer, colon cancer, pancreatic cancer, and liver cancer. For instance:

- In preclinical models of high-grade serous ovarian cancer, this compound A demonstrated nanomolar cytotoxicity against OVCAR4 and OVCAR8 cell lines and reduced tumor burden in vivo using xenograft models .

- It has been reported to sensitize colorectal cancer cells to apoptosis and overcome resistance to conventional therapies such as 5-fluorouracil .

Industry

- Chemotherapeutic Development : The potential use of verticillins in developing new chemotherapeutic agents is significant. Their unique mechanism of action offers opportunities for creating drugs that can target resistant cancer types.

- Fungal Metabolite Studies : Verticillins are also utilized as tools for studying the broader category of fungal metabolites, which may lead to discovering additional therapeutic agents.

Case Study 1: High-Grade Serous Ovarian Cancer

A study evaluated the efficacy of this compound A in treating high-grade serous ovarian cancer. The findings indicated:

- In Vitro Results : this compound A showed significant cytotoxicity in both 2D and 3D culture systems with low IC values.

- In Vivo Results : In mouse models with OVCAR8 xenografts, treatment with this compound A resulted in a marked reduction in tumor size without significant liver toxicity when delivered via nanoparticles .

Case Study 2: Colorectal Cancer Resistance

Research explored the potential of this compound A to enhance the efficacy of 5-fluorouracil in colorectal cancer:

Mecanismo De Acción

Verticillins exert their effects by selectively inhibiting histone methyltransferases, leading to alterations in the epigenome . This inhibition results in the induction of apoptosis, modulation of immune cell recognition, and generation of reactive oxygen species . Verticillin A, for example, induces DNA damage and causes apoptosis in high-grade serous ovarian cancer cells .

Comparación Con Compuestos Similares

Verticillins are unique due to their potent cytotoxicity and selective inhibition of histone methyltransferases . Similar compounds include:

Gliotoxin: Another epipolythiodioxopiperazine alkaloid with similar cytotoxic properties.

Chaetocin: Known for its histone methyltransferase inhibitory activity.

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Actividad Biológica

Verticillin, particularly its derivatives like this compound A and D, are epipolythiodioxopiperazine alkaloids derived from fungi, known for their significant biological activities, especially in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and recent research findings.

This compound A has been shown to exert its effects through several mechanisms:

- Induction of Apoptosis : this compound A triggers apoptosis in various cancer cell lines by activating apoptotic pathways. In hepatoma cells (HepG2), it increased markers of apoptosis such as PARP cleavage and genomic DNA fragmentation, indicating a dose-dependent induction of cell death .

- Cell Cycle Arrest : The compound induces G2 phase cell cycle arrest in human colon carcinoma cells. This is accompanied by the upregulation of BNIP3, a gene involved in apoptosis regulation. Silencing BNIP3 has been shown to decrease the sensitivity of tumor cells to this compound A-induced apoptosis .

- Histone Methylation Inhibition : this compound A selectively inhibits histone methyltransferases (HMTases) such as SUV39H1 and G9a, leading to changes in histone methylation patterns. This alteration affects gene expression related to apoptosis and immune response .

- Oxidative Stress Induction : The compound induces DNA damage through oxidative stress mechanisms, which is critical for its anti-cancer activity .

Efficacy Against Cancer Types

Recent studies have highlighted the effectiveness of this compound against various cancers:

- High-Grade Serous Ovarian Cancer (HGSOC) : Both this compound A and D demonstrated nanomolar cytotoxicity against HGSOC cell lines (OVCAR4 and OVCAR8). They significantly reduced tumor burden in xenograft models while inducing apoptosis and DNA damage .

- Colon Carcinoma : In colon carcinoma models, this compound A sensitized tumor cells to TRAIL-mediated growth inhibition and enhanced the effects of traditional chemotherapeutics like 5-fluorouracil .

- Breast and Melanoma Cancers : Semisynthetic derivatives of this compound have shown comparable or improved potency against breast cancer and melanoma cell lines compared to the parent compound, indicating potential for further development .

Table 1: Summary of Biological Activities of this compound Derivatives

Recent Research Developments

Recent studies have focused on optimizing the formulation of this compound for better bioavailability and reduced toxicity:

- Formulation Studies : Research has shown that encapsulating this compound A into nanoparticles can enhance tolerability while maintaining efficacy against tumors. This method has reduced liver toxicity compared to free drug administration .

- Tolerability Assessments : Studies indicated that doses of this compound A administered intraperitoneally were well-tolerated in animal models, showing no significant adverse effects on liver function or overall health .

Propiedades

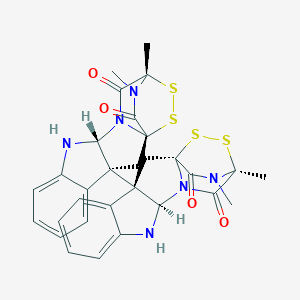

IUPAC Name |

(1S,3R,11R,14S)-3-[(1S,3R,11R,14S)-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O4S4/c1-25-21(37)35-19-27(15-9-5-7-11-17(15)31-19,13-29(35,43-41-25)23(39)33(25)3)28-14-30-24(40)34(4)26(2,42-44-30)22(38)36(30)20(28)32-18-12-8-6-10-16(18)28/h5-12,19-20,31-32H,13-14H2,1-4H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVLIIZIQXDFSP-PNVYSBBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C(=O)N3[C@@H]4[C@](C[C@@]3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)[C@]67C[C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12795-76-5 | |

| Record name | Verticillins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012795765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.